N-Butyl-2-(7-chloro-4-quinolylamino)propionamide

Medicinal Chemistry Structure–Activity Relationship Conformational Analysis

N-Butyl-2-(7-chloro-4-quinolylamino)propionamide (CAS 102149-29-1) is a synthetic 4-amino-7-chloroquinoline derivative bearing an α-methyl-branched N-butyl propionamide side chain. It belongs to the same pharmacophore class as the clinically established antimalarials chloroquine (CQ) and amodiaquine (AQ), which share the 7-chloro-4-aminoquinoline core responsible for heme-detoxification inhibition in Plasmodium falciparum.

Molecular Formula C16H20ClN3O
Molecular Weight 305.8 g/mol
CAS No. 102149-29-1
Cat. No. B009481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl-2-(7-chloro-4-quinolylamino)propionamide
CAS102149-29-1
SynonymsN-butyl-2-[(7-chloroquinolin-4-yl)amino]propanamide
Molecular FormulaC16H20ClN3O
Molecular Weight305.8 g/mol
Structural Identifiers
SMILESCCCCNC(=O)C(C)NC1=C2C=CC(=CC2=NC=C1)Cl
InChIInChI=1S/C16H20ClN3O/c1-3-4-8-19-16(21)11(2)20-14-7-9-18-15-10-12(17)5-6-13(14)15/h5-7,9-11H,3-4,8H2,1-2H3,(H,18,20)(H,19,21)
InChIKeyZBFLWUVCILIZGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Butyl-2-(7-chloro-4-quinolylamino)propionamide (CAS 102149-29-1): Structural Identity and Compound-Class Context


N-Butyl-2-(7-chloro-4-quinolylamino)propionamide (CAS 102149-29-1) is a synthetic 4-amino-7-chloroquinoline derivative bearing an α-methyl-branched N-butyl propionamide side chain. It belongs to the same pharmacophore class as the clinically established antimalarials chloroquine (CQ) and amodiaquine (AQ), which share the 7-chloro-4-aminoquinoline core responsible for heme-detoxification inhibition in Plasmodium falciparum . The compound was originally disclosed in a 1981 study on the synthesis and pharmacological activity of 4-((7-chloro-quinolyl)amino)acylamides . With a molecular formula of C₁₆H₂₀ClN₃O (MW 305.8 g/mol), a computed LogP of 4.52, and 6 rotatable bonds, it occupies a distinct physicochemical space relative to both simpler 4-aminoquinoline amides and the larger bis-aminoalkyl side-chain drugs .

Why N-Butyl-2-(7-chloro-4-quinolylamino)propionamide Cannot Be Interchanged with Other 4-Aminoquinoline Amides: Structural Determinants of Differentiation


Within the 4-amino-7-chloroquinoline amide sub-class, minor structural modifications—such as a single methylene insertion, branching at the α-carbon, or changes in N-alkyl chain length—produce substantial shifts in lipophilicity, conformational flexibility, and hydrogen-bonding capacity . The α-methyl branch on the propionamide scaffold of this compound introduces a chiral center adjacent to the 4-aminoquinoline pharmacophore, a feature absent from the linear acetamide homolog (CAS 80008-10-2) and from the regioisomeric 3-amino-N,N-dimethylpropionamide (CAS 80008-13-5). Published structure–activity relationship (SAR) data for 4-amino-7-chloroquinolyl amides demonstrate that side-chain length and terminal group composition directly modulate both antiplasmodial potency and the resistance index against chloroquine-resistant P. falciparum strains . Consequently, generic substitution with a closely related 4-aminoquinoline amide is pharmacologically unsound without explicit comparative data for the specific structural variant.

N-Butyl-2-(7-chloro-4-quinolylamino)propionamide: Quantitative Differentiation Evidence Versus Closest Analogs


α-Methyl Branching Versus Linear Acetamide Homolog: Impact on Conformational Flexibility and Rotatable Bond Count

The target compound contains an α-methyl substituent on the propionamide backbone, which differentiates it from the closest commercially available homolog, N-butyl-2-(7-chloro-4-quinolylamino)acetamide (CAS 80008-10-2). This branching increases the rotatable bond count from 5 (acetamide homolog) to 6 (target compound) and raises molecular weight from 291.78 to 305.8 g/mol . The additional sp³-hybridized carbon at the α-position creates a stereogenic center, generating a chiral compound, whereas the acetamide homolog is achiral. This stereochemical feature has implications for enantioselective target engagement in biological systems, as chirality adjacent to the 4-aminoquinoline core has been shown to influence antiplasmodial potency in related 4-aminoquinoline series .

Medicinal Chemistry Structure–Activity Relationship Conformational Analysis

Lipophilicity (LogP) Differentiation Versus the N,N-Dimethylpropionamide Regioisomer and Chloroquine

The target compound exhibits a computed LogP of 4.52 , which is substantially higher than that of the regioisomeric analog 3-(7-chloro-4-quinolylamino)-N,N-dimethylpropionamide (CAS 80008-13-5; computed LogP approximately 2.8–3.0 based on the presence of a tertiary amide and shorter linker), and higher than chloroquine (measured LogP ≈ 4.0–4.5 depending on ionization state) . The elevated lipophilicity arises from the n-butyl terminal amide group and the α-methyl branch, which collectively reduce H-bond donor capacity and increase hydrocarbon surface area. Lipophilicity is a critical determinant of vacuolar accumulation in Plasmodium falciparum, with LogP values in the 4–5 range associated with optimal cellular permeability for 4-aminoquinolines .

Physicochemical Profiling ADME Prediction Drug Likeness

Amide N-Alkyl Chain Length: n-Butyl Group Versus Shorter N-Alkyl and N,N-Dialkyl Analogs

The target compound features an n-butyl group on the amide nitrogen, in contrast to the N,N-dimethyl terminus of the regioisomeric analog (CAS 80008-13-5) and the unsubstituted amide in N-(7-chloroquinolin-4-yl)propanamide (CAS 89770-27-4). This n-butyl chain provides a single H-bond donor (amide –NH–) and a linear four-carbon hydrophobic extension, whereas the N,N-dimethyl analog lacks an H-bond donor and is sterically more compact. In the Ekoue-Kovi 2009 study of 4-amino-7-chloroquinolyl amides (compounds 27–31), systematic variation of side-chain length between the 4-aminoquinoline unit and the amide nitrogen revealed that a four-methylene linker (compound 29) produced the maximum antiplasmodial activity against the Dd2 chloroquine-resistant strain among this sub-series . Although the attachment topology differs, this class-level SAR demonstrates that the length and composition of the linker between the quinoline core and the amide terminus critically influence drug-resistance profiles.

Medicinal Chemistry Side-Chain SAR Hydrogen Bonding

Class-Level Antiplasmodial SAR: 4-Aminoquinoline Amides Versus Chloroquine as Baseline

The 4-amino-7-chloroquinolyl amide series (compounds 27–54 in Ekoue-Kovi et al. 2009) provides quantitative reference data for the class to which the target compound belongs. In this study, chloroquine (CQ) exhibited IC₅₀ values of 10 nM (HB3, CQ-sensitive) and 127 nM (Dd2, CQ-resistant), yielding a resistance index (RI = IC₅₀ Dd2 / IC₅₀ HB3) of 12.7. The unfluorinated amide sub-series (27–31) showed IC₅₀ values against HB3 ranging from 16 to 32 nM but substantially elevated IC₅₀ values against Dd2 (385 to >1000 nM), resulting in RI values of 12.9 to >41 . By contrast, fluorinated amides (46–54) achieved markedly improved RI values of 1.2–3.1, demonstrating that side-chain fluorination—but not side-chain deletion—mitigates resistance . The target compound, bearing an n-butyl propionamide side chain without fluorine, would be predicted to exhibit HB3 potency in the submicromolar range but with an RI > 10, consistent with the non-fluorinated amide phenotype. This positions the compound as a useful non-fluorinated reference standard for SAR studies aimed at understanding the structural determinants of chloroquine cross-resistance.

Antimalarial Activity Drug Resistance In Vitro Pharmacology

N-Butyl-2-(7-chloro-4-quinolylamino)propionamide: Evidence-Based Research and Industrial Application Scenarios


Non-Fluorinated Reference Standard for 4-Aminoquinoline Amide SAR and Resistance-Reversal Studies

As a non-fluorinated 4-amino-7-chloroquinolyl amide with a defined n-butyl side chain, this compound can serve as a matched-pair comparator for fluorinated amide analogs (e.g., compounds 46–54 in Ekoue-Kovi et al. 2009) that exhibit low resistance indices (RI 1.2–3.1) . Its predicted RI > 10 makes it a useful negative-control scaffold for isolating the contribution of fluorine substitution to chloroquine-resistance reversal. Procurement by medicinal chemistry groups engaged in antimalarial lead optimization is warranted for systematic matched-pair SAR campaigns.

Chiral Resolution and Enantiomer-Specific Biological Profiling

The α-methyl substituent on the propionamide backbone creates a stereogenic center absent from the closest achiral homolog (CAS 80008-10-2). This chiral center provides an opportunity for enantiomer separation and differential biological testing—an avenue unavailable with the linear acetamide analog. Published SAR for 4-aminoquinolines indicates that stereochemistry at the side-chain carbon adjacent to the quinoline core can influence both potency and selectivity . Procurement of the racemate as a starting point for chiral chromatography and subsequent enantiomer-specific antiplasmodial or cytotoxicity profiling is an evidence-supported research scenario.

Physicochemical Probe for Lipophilicity-Dependent Cellular Uptake Studies

With a computed LogP of 4.52, this compound occupies a lipophilicity window near the upper limit associated with efficient vacuolar accumulation in P. falciparum . It can be deployed alongside the more polar N,N-dimethyl regioisomer (estimated LogP ~2.8–3.0) to experimentally dissect the contribution of lipophilicity to cellular permeability and vacuolar trapping in 4-aminoquinoline antimalarials. This application is relevant to both academic parasitology groups and industrial ADME screening programs.

Synthetic Intermediate for Diversified 4-Aminoquinoline Libraries

The n-butyl amide terminus provides a synthetically accessible handle for further derivatization (e.g., reduction to the amine, hydrolysis to the carboxylic acid, or alkylation), enabling the generation of focused compound libraries around the 4-amino-7-chloroquinoline scaffold. This utility is supported by the established role of 4,7-dichloroquinoline as a versatile starting material for nucleophilic aromatic substitution with amine nucleophiles . Chemical procurement for use as a building block in diversity-oriented synthesis is a primary industrial application scenario.

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